molecular formula C8H12O B091216 4,4-Dimethyl-2-cyclohexen-1-one CAS No. 1073-13-8

4,4-Dimethyl-2-cyclohexen-1-one

Cat. No.: B091216
CAS No.: 1073-13-8
M. Wt: 124.18 g/mol
InChI Key: HAUNPYVLVAIUOO-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2-cyclohexen-1-one is an organic compound with the molecular formula C8H12O. It is a colorless to yellow liquid that is used in various chemical synthesis processes. This compound is known for its unique structure, which includes a cyclohexenone ring substituted with two methyl groups at the 4-position .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyl-2-cyclohexen-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-2-cyclohexen-1-one involves its reactivity as an enone. The compound can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone system . This reactivity is crucial in forming carbon-carbon bonds in organic synthesis. Additionally, its carbonyl group can undergo nucleophilic attack, leading to various substitution and addition products .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of two methyl groups at the 4-position provides steric hindrance and electronic effects that differentiate it from other cyclohexenones .

Properties

IUPAC Name

4,4-dimethylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-8(2)5-3-7(9)4-6-8/h3,5H,4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUNPYVLVAIUOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70147996
Record name 2-Cyclohexen-1-one, 4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70147996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073-13-8
Record name 4,4-Dimethyl-2-cyclohexenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyclohexen-1-one, 4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70147996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-DIMETHYL-2-CYCLOHEXEN-1-ONE
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Record name 4,4-DIMETHYL-2-CYCLOHEXENONE
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Synthesis routes and methods I

Procedure details

Ethanoyl chloride (78.5 g, 1 mole) was added over a period of 30 minutes to a suspension of aluminium chloride (140 g, 1.05 moles) in 1,2-dichloroethane (390 ml) whilst maintaining the temperature below 20° C. by cooling. Ethene (35 g, 1.25 moles) was then passed into the solution at 5°-10° C. over a period of 2 hours and the subsequent mixture worked up by slowly pouring into 2M hydrochloric acid (900 ml). The organic phase was separated and 2-methylpropanal (50.4 g, 0.7 moles) and para-toluenesulphonic acid (0.4 g, 21 mmoles) were added. The mixture was then refluxed with azeotropic water removal until no more water separated. The organic phase was then washed with 10% (w/v) sodium hydroxide (250 ml) by stirring at 60° C. for 15 minutes to destroy any traces of 4-chlorobutan-2-one and the solvent flashed. Fractionation gave 70 g 4,4-dimethylcyclohex-2-en-1-one, b.pt. 70°-72° C. at 20 mm Hg. (Yield: 80%)
Quantity
78.5 g
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reactant
Reaction Step One
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140 g
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reactant
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390 mL
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35 g
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reactant
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900 mL
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reactant
Reaction Step Three
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50.4 g
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reactant
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0.4 g
Type
catalyst
Reaction Step Four
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

1 ml of concentrated sulphuric acid is added at room temperature to 81 ml of but-3-en-2-one and 88 ml of 2-methylpropionaldehyde in 450 ml of benzene, after which the reaction mixture is refluxed for 13 hours to remove the water by azeotropic entrainment. After cooling to room temperature, the reaction mixture is washed with saturated aqueous sodium bicarbonate solution and then with water. The organic phase is dried over magnesium sulphate and the solvents are evaporated off under reduced pressure. After distillation, 31.1 g of the expected compound are isolated; b.p.=78° C. (at a pressure of 22 mbar).
Quantity
1 mL
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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88 mL
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reactant
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450 mL
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solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Dimethyl-2-cyclohexen-1-one
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Customer
Q & A

Q1: What are the common synthetic routes to 4,4-Dimethyl-2-cyclohexen-1-one?

A1: this compound can be synthesized through various methods. One efficient approach involves a one-pot synthesis starting from isobutyraldehyde and methyl vinyl ketone [, ]. This reaction proceeds through an aldol condensation followed by a Robinson annulation. Another method utilizes the readily available this compound and employs a 1,4-addition using an organozinc reagent, followed by ozonolysis and Dieckmann condensation to afford the desired product [].

Q2: How does the structure of this compound influence its reactivity in Diels-Alder reactions?

A2: The presence of the α,β-unsaturated ketone moiety in this compound makes it a suitable dienophile in Diels-Alder reactions [, ]. The two methyl groups at the 4-position introduce steric hindrance, influencing the regio- and stereoselectivity of the cycloaddition.

Q3: Can this compound participate in reactions other than Diels-Alder?

A3: Absolutely! Aside from its role as a dienophile, this compound exhibits diverse reactivity. It can undergo 1,4-addition reactions with organometallic reagents [] and participates in various cyclotrimerization reactions catalyzed by nickel complexes []. Additionally, it can be electrochemically reduced to form hydrodimers under specific conditions [, ].

Q4: Are there any studies on the catalytic pyrolysis of cellulose to produce this compound?

A4: Yes, recent research explores a novel approach for producing this compound through the selective catalytic pyrolysis of cellulose []. This method employs FeCl3-doped [Bmim]OTf magnetic ionic liquids as a catalyst and achieves a high yield of the target compound.

Q5: What spectroscopic data are available for characterizing this compound?

A5: this compound can be characterized using various spectroscopic techniques. Its molecular formula is C8H12O, and its molecular weight is 124.18 g/mol. Common characterization methods include nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy.

Q6: Have there been computational studies investigating the reactivity of this compound?

A6: Yes, semiempirical molecular orbital calculations have been employed to study the Diels-Alder reactions of this compound derivatives []. These calculations provide insights into the transition state energies and geometries, aiding in the understanding of the observed diastereoselectivity.

Q7: What are the potential applications of this compound in the synthesis of natural products?

A7: this compound serves as a crucial starting material in the synthesis of various natural products, notably (±)-cuparene, a sesquiterpene with potential biological activity [, ]. Additionally, it can be employed in the synthesis of filicinic acid, a compound with known biological properties [].

Q8: Are there any known tosylhydrazone derivatives of this compound, and what is their significance?

A8: Yes, this compound can be converted to its corresponding tosylhydrazone derivative []. This derivative is valuable as it can be further reacted with sodium alkoxides to generate dienes and allyl ethers, which are useful intermediates in organic synthesis.

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